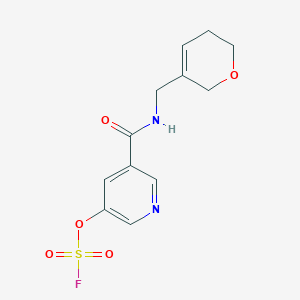

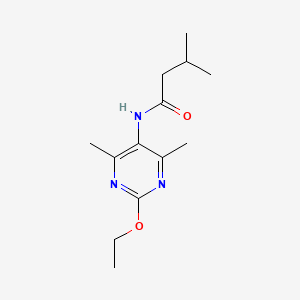

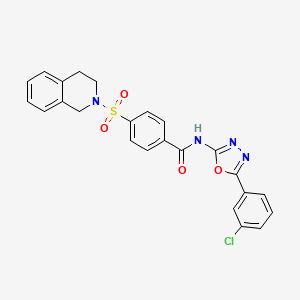

![molecular formula C14H12ClF4N3O2S B2389518 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide CAS No. 338961-89-0](/img/structure/B2389518.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with a molecular weight of 396.71 . It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

The compound’s reactivity is likely influenced by the trifluoromethyl group and the pyridine ring. For instance, the chloride in similar compounds can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.71 . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .Applications De Recherche Scientifique

Crop Protection and Agrochemicals

The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products, making it highly sought after .

Pharmaceuticals and Veterinary Products

Several TFMP derivatives find applications in the pharmaceutical and veterinary industries. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activities of these derivatives .

Intermediate for Anthranilamide Insecticides

The compound’s synthesis pathway involves the formation of 2-amino-5-chloro-N,3-dimethylbenzamide , which serves as an intermediate for anthranilamide insecticides. These insecticides, such as chlorantraniliprole and cyantraniliprole, are of interest due to their effectiveness against pests .

Functional Materials and Chemical Properties

Fluorinated organic compounds, including those containing trifluoromethyl groups, have gained prominence in functional materials research. The unique effects of fluorine on biological activities and physical properties make it a valuable tool for discovery chemists. Researchers continue to explore novel applications for TFMP derivatives, anticipating further discoveries in the future .

Drug Design and Medicinal Chemistry

The presence of the trifluoromethyl group in this compound can influence its interactions with biological targets. Medicinal chemists may explore modifications around this moiety to enhance drug efficacy, bioavailability, and selectivity. Computational studies and structure-activity relationship analyses could provide valuable insights for drug design .

Vapor-Phase Reactions and Synthetic Pathways

Researchers have investigated vapor-phase reactions involving TFMP derivatives. These reactions can lead to the formation of novel compounds with diverse applications. Additionally, synthetic pathways for TFMP derivatives are actively studied, aiming for efficient and scalable production methods .

Propriétés

IUPAC Name |

N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF4N3O2S/c15-12-7-9(14(17,18)19)8-21-13(12)20-5-6-22-25(23,24)11-3-1-10(16)2-4-11/h1-4,7-8,22H,5-6H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXKYWWURHFIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF4N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

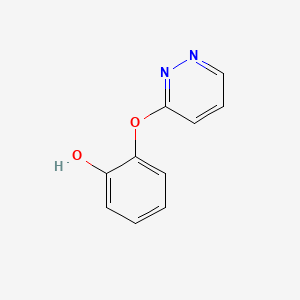

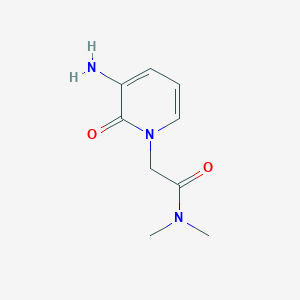

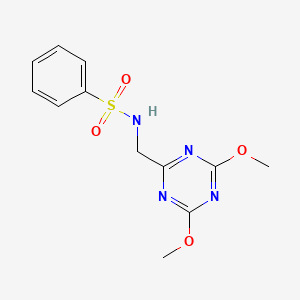

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)

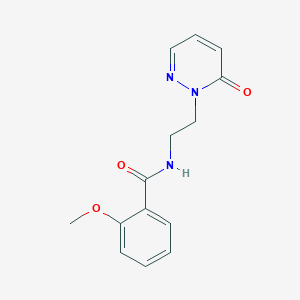

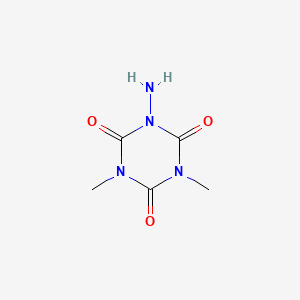

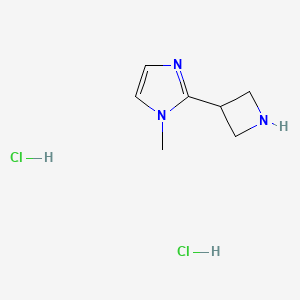

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)

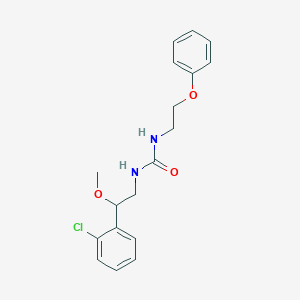

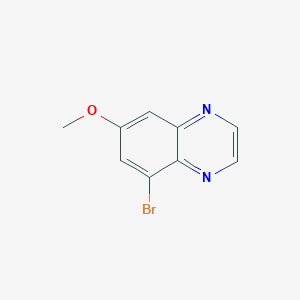

![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)